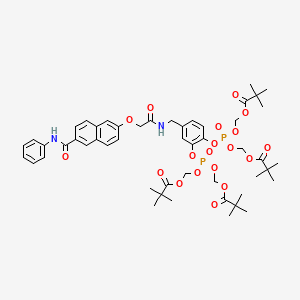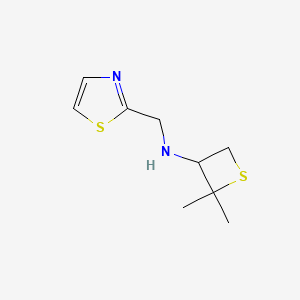
2,2-Dimethyl-N-(thiazol-2-ylmethyl)thietan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-N-(thiazol-2-ylmethyl)thietan-3-amine is a heterocyclic compound featuring a thiazole ring and a thietan-3-amine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(thiazol-2-ylmethyl)thietan-3-amine typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Attachment of Thietan-3-amine Moiety: The thietan-3-amine moiety can be introduced via nucleophilic substitution reactions, where a suitable thietan-3-amine precursor reacts with a thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, potentially leading to the formation of amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
Chemistry
In chemistry, 2,2-Dimethyl-N-(thiazol-2-ylmethyl)thietan-3-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The thiazole ring is known for its presence in various biologically active compounds, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties .
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. The thiazole ring is a common motif in many drugs, and modifications of this compound could lead to the development of new pharmaceuticals .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including dyes, agrochemicals, and polymers. Its unique reactivity makes it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of 2,2-Dimethyl-N-(thiazol-2-ylmethyl)thietan-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering biochemical pathways. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Thiazole: A simpler structure with a five-membered ring containing sulfur and nitrogen.
Benzothiazole: Contains a fused benzene and thiazole ring, often found in bioactive molecules.
Thiazolidine: A saturated analog of thiazole, lacking aromaticity.
Uniqueness
2,2-Dimethyl-N-(thiazol-2-ylmethyl)thietan-3-amine is unique due to the presence of both the thiazole and thietan-3-amine moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C9H14N2S2 |
|---|---|
分子量 |
214.4 g/mol |
IUPAC名 |
2,2-dimethyl-N-(1,3-thiazol-2-ylmethyl)thietan-3-amine |
InChI |
InChI=1S/C9H14N2S2/c1-9(2)7(6-13-9)11-5-8-10-3-4-12-8/h3-4,7,11H,5-6H2,1-2H3 |
InChIキー |
HCXGJJLNVKYYOK-UHFFFAOYSA-N |
正規SMILES |
CC1(C(CS1)NCC2=NC=CS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


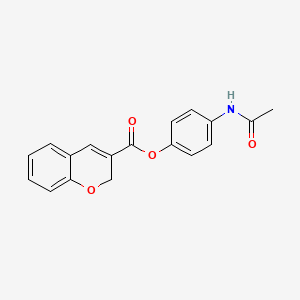
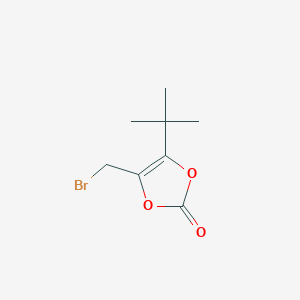
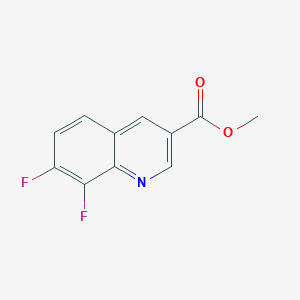
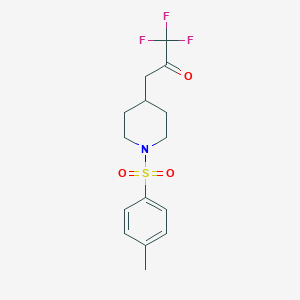
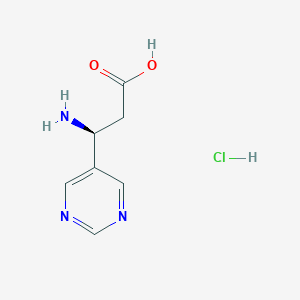
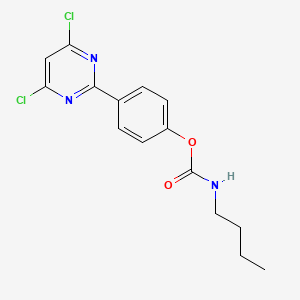
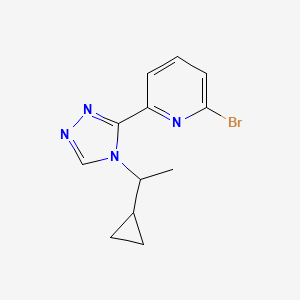

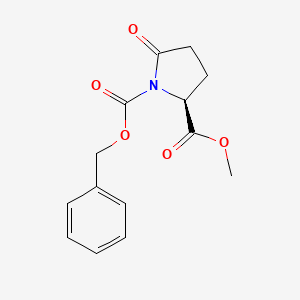
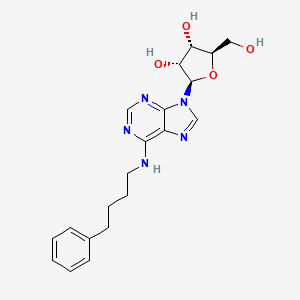
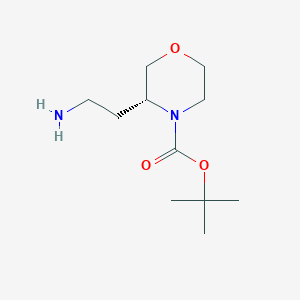
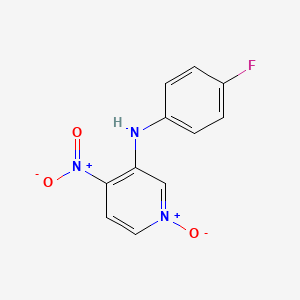
![3,6-Diiodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B12941756.png)
